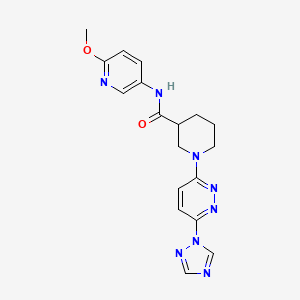
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N8O2 and its molecular weight is 380.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide (commonly referred to as Triazole-Pyridazine) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A piperidine core.
- A triazole moiety linked to a pyridazine ring.
- A methoxypyridine substituent.
This unique combination suggests potential interactions with multiple biological targets.
Research indicates that Triazole-Pyridazine may exert its biological effects through inhibition of specific kinases and modulation of signaling pathways involved in inflammation and cell proliferation. For instance, compounds with similar structures have been shown to inhibit Mitogen- and Stress-Activated Kinase 1 (MSK1), which plays a critical role in inflammatory responses and cellular stress pathways .
In Vitro Studies
In vitro evaluations have demonstrated that Triazole-Pyridazine exhibits significant inhibitory activity against various targets. For example:
- MSK1 Inhibition : The compound showed an IC50 value indicating effective inhibition at micromolar concentrations. This suggests a promising role in anti-inflammatory therapies .
Cytotoxicity Assays
Cytotoxicity studies conducted on human cell lines, such as THP-1 monocytes, revealed that Triazole-Pyridazine maintains cell viability while effectively inhibiting pro-inflammatory cytokine production. The results indicated that at concentrations below 30 µM, the compound did not exhibit significant cytotoxic effects .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To understand the relative efficacy of Triazole-Pyridazine, it is beneficial to compare it with other compounds exhibiting similar triazole and piperidine functionalities:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MSK1 | 17.9 ± 3.9 | Effective but less selective than Triazole-Pyridazine |
| Compound B | IL-6 Inhibition | 30.0 ± 5.0 | Similar activity profile but higher cytotoxicity observed |
| Triazole-Pyridazine | MSK1 & IL-6 | <30.0 | Lower cytotoxicity and promising selectivity |
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-28-17-7-4-14(9-20-17)22-18(27)13-3-2-8-25(10-13)15-5-6-16(24-23-15)26-12-19-11-21-26/h4-7,9,11-13H,2-3,8,10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFNFIFHCDALBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













